5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Overview
Description
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of ethoxymethylidene compounds with benzofuran derivatives. One common method includes the condensation of ethyl 2-ethoxymethylidenemalonate with benzofuran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The ethoxymethylidene group can participate in various chemical reactions, allowing the compound to act as an intermediate in the synthesis of other biologically active molecules. The benzofuran core can interact with enzymes and receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxymethylidene-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Benzofuran derivatives: Compounds with similar benzofuran cores, such as 4-hydroxybenzofuran and 5-methylbenzofuran, have comparable chemical properties.
Uniqueness
5-(Ethoxymethylidene)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific combination of the ethoxymethylidene group and the tetrahydrobenzofuran core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
(5E)-5-(ethoxymethylidene)-6,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-13-7-8-3-4-10-9(11(8)12)5-6-14-10/h5-7H,2-4H2,1H3/b8-7+ |
InChI Key |
QLGIGDDGBYWKJM-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/1\CCC2=C(C1=O)C=CO2 |
Canonical SMILES |
CCOC=C1CCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
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